1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry naming conventions, which provide a standardized approach to chemical nomenclature that ensures consistent identification across scientific literature and databases. The official IUPAC name for this compound is (1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)-1,4-pentadien-3-one . This designation incorporates several critical structural elements that define the compound's molecular architecture and stereochemical configuration.
The nomenclature begins with the specification of the geometric isomerism present in the molecule, indicated by the (1E,4E) prefix, which denotes the trans configuration of both double bonds in the pentadienone chain. This stereochemical information is crucial for understanding the compound's three-dimensional structure and its potential biological activity. The core structure is identified as a 1,4-pentadien-3-one, representing a five-carbon chain with a central ketone group and two conjugated double bonds positioned at the 1,4-positions relative to the carbonyl carbon.
The substitution pattern is described by the "1,5-bis(1,3-benzodioxol-5-yl)" portion of the name, which indicates that both terminal carbons of the pentadienone chain are substituted with 1,3-benzodioxol-5-yl groups. These substituents are methylenedioxyphenyl moieties, where the benzene ring is fused with a dioxole ring through a methylene bridge at the 1,3-positions. The "5-yl" designation specifies that the attachment point to the pentadienone backbone occurs at the 5-position of the benzodioxole ring system.
Alternative systematic names found in chemical databases include "this compound" and "1,5-di(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one". These variations reflect different approaches to systematic nomenclature while maintaining chemical accuracy and structural specificity. The compound's molecular formula is established as C₁₉H₁₄O₅ , with a molecular weight of 322.316 daltons.
Properties
IUPAC Name |
1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O5/c20-15(5-1-13-3-7-16-18(9-13)23-11-21-16)6-2-14-4-8-17-19(10-14)24-12-22-17/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDVKUQJNWLHLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201234006 | |
| Record name | 1,5-Bis(1,3-benzodioxol-5-yl)-1,4-pentadien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201234006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614-66-4 | |
| Record name | 1,5-Bis(1,3-benzodioxol-5-yl)-1,4-pentadien-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Bis(1,3-benzodioxol-5-yl)-1,4-pentadien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201234006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes
The predominant synthetic approach to this compound involves an aldol-type condensation between 1,3-benzodioxole-5-carbaldehyde (also known as piperonal) and a suitable diene or ketone precursor, typically acetone or related compounds, under basic conditions.
-
- Reactants: 1,3-benzodioxole-5-carbaldehyde and acetone (or similar diene precursor)
- Catalyst/Base: Potassium carbonate or sodium hydroxide
- Solvent: Ethanol or ethanol-water mixtures
- Conditions: Reflux heating, sometimes with irradiation to enhance reaction rate
- Duration: Short reaction times reported, e.g., approximately 0.0083 hours (30 seconds) under irradiation in some protocols
Mechanism: The base deprotonates the active methylene group of the ketone/diene, facilitating nucleophilic attack on the aldehyde carbonyl carbon, followed by dehydration to form the conjugated pentadienone system.
Detailed Reaction Conditions and Yields
Alternative Synthetic Routes
- Some literature suggests the use of microwave or irradiation-assisted synthesis to reduce reaction times significantly while maintaining high yields.
- Variations in base strength and solvent polarity have been explored to optimize selectivity and purity.
Analytical Data and Research Findings on Preparation
Physical and Chemical Properties Relevant to Preparation
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C19H14O5 | |
| Molecular Weight | 322.31 g/mol | |
| Melting Point | ~187 °C | |
| Solubility | Soluble in ethanol and organic solvents | Inferred from synthesis solvents |
Reaction Monitoring and Product Characterization
-
- Thin-layer chromatography (TLC) to monitor reaction progress
- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
- Infrared (IR) spectroscopy to confirm functional groups
- Mass spectrometry (MS) for molecular weight verification
- Melting point determination for purity assessment
-
- Disappearance of aldehyde proton signals in NMR upon completion
- Appearance of conjugated dienone signals characteristic of the pentadienone backbone
- Sharp melting point consistent with pure crystalline product
Summary Table of Preparation Methods
| Method Aspect | Description | Notes |
|---|---|---|
| Starting Materials | 1,3-benzodioxole-5-carbaldehyde, acetone or diene precursor | Commercially available |
| Catalyst/Base | Potassium carbonate, sodium hydroxide | Base strength affects rate |
| Solvent | Ethanol | Common solvent for condensation |
| Reaction Conditions | Reflux heating, sometimes irradiation | Irradiation reduces time |
| Reaction Time | Minutes to hours | Irradiation can reduce to seconds |
| Purification | Filtration, recrystallization, chromatography | Ensures product purity |
| Yield | Up to 100% reported | High efficiency |
Chemical Reactions Analysis
Types of Reactions
1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the benzodioxole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the 1,3-benzodioxole moiety exhibit promising anticancer properties. Studies have demonstrated that 1,5-bis-(1,3-benzodioxol-5-yl)-3-pentadienone can inhibit the proliferation of various cancer cell lines. For instance:
- Case Study 1 : A study evaluated the cytotoxic effects of this compound on A549 human lung adenocarcinoma cells and C6 rat glioma cells. The results showed that it significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .
- Case Study 2 : Another investigation focused on the compound's ability to induce apoptosis in cancer cells. The study found that treatment with this compound led to increased markers of apoptosis, such as caspase activation and DNA fragmentation .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.
Synthetic Applications
This compound serves as a valuable intermediate in organic synthesis due to its reactive functional groups. It can undergo various chemical reactions:
- Oxidation : The compound can be oxidized to form carboxylic acids or other derivatives using reagents like potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions using sodium borohydride or lithium aluminum hydride yield alcohols or other reduced products.
- Substitution Reactions : It can participate in nucleophilic substitution reactions with amines or thiols to form new derivatives.
Biological Mechanisms
Mechanism of Action
The mechanism by which 1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE exerts its effects depends on its specific application:
Biological Targets: The compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Pathways Involved: The compound may influence signaling pathways involved in inflammation, cell proliferation, or apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
1,5-BIS-(3,4-DIMETHOXYPHENYL)-3-PENTADIENONE (CAS: 38552-39-5)
This compound replaces the 1,3-benzodioxole groups with 3,4-dimethoxyphenyl substituents. Key differences include:
- Molecular Weight : 354.396 g/mol (vs. 326.115 g/mol for the benzodioxole analogue) due to additional methyl groups.
- Hydrogen Bonding: Reduced hydrogen bond donors (0 vs. 2 in the benzodioxole compound), as methoxy groups lack hydroxyl protons.
- Lipophilicity : Higher logP (predicted >4.0) compared to 3.3 for the benzodioxole derivative, enhancing membrane permeability .
1,5-BIS(3-HYDROXY-4-METHOXYPHENYL)-3-PENTADIENONE
This analogue features mixed hydroxyl and methoxy substituents:
- Hydrogen Bonding: 2 hydrogen bond donors and 5 acceptors, similar to the benzodioxole compound, but with altered solubility due to hydroxyl groups.
- Polar Surface Area : Comparable to the benzodioxole derivative (76 Ų), suggesting similar bioavailability challenges .
Physicochemical and Electronic Properties
| Property | 1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE | 1,5-BIS-(3,4-DIMETHOXYPHENYL)-3-PENTADIENONE |
|---|---|---|
| Molecular Weight (g/mol) | 326.115 | 354.396 |
| logP | 3.3 | >4.0 (estimated) |
| Hydrogen Bond Donors | 2 | 0 |
| Polar Surface Area (Ų) | 76 | ~70 (estimated) |
| Aromatic Substituents | 1,3-Benzodioxole | 3,4-Dimethoxyphenyl |
Key Observations :
- Dimethoxyphenyl analogues exhibit enhanced lipophilicity, making them more suitable for hydrophobic environments (e.g., lipid bilayers) .
Biological Activity
1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE, also known as 1,5-bis(1,3-benzodioxol-5-yl)-penta-1,4-dien-3-one, is an organic compound characterized by its unique structure that includes two 1,3-benzodioxole groups attached to a pentadienone backbone. This compound has garnered interest due to its potential biological activities and applications in various fields such as pharmacology and agriculture.
- Molecular Formula : C₁₉H₁₄O₅
- Molecular Weight : 322.31 g/mol
- CAS Number : 614-66-4
- Melting Point : Approximately 187 °C
Synthesis
The synthesis of this compound typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with a suitable diene precursor under basic conditions. Common reagents include potassium carbonate in ethanol, followed by heating to reflux and subsequent purification through filtration and recrystallization .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
- Signaling Pathways : It may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Pharmacological Studies
Research indicates that compounds containing the benzodioxole moiety exhibit significant biological activities. For instance:
- Anticancer Activity : Studies have shown that derivatives of benzodioxole can inhibit cancer cell proliferation. The structural features of these compounds are crucial for their effectiveness against various cancer types.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Inhibits tumor growth in vitro | |
| 3,4-(Methylenedioxy) Cinnamic Acid | LC50 = 28.9 μM against Aedes aegypti |
Case Studies
- Inhibition of Cancer Cell Lines : A study demonstrated that compounds similar to this compound effectively inhibited the growth of various cancer cell lines in vitro. The mechanism involved interference with cell cycle progression and induction of apoptosis.
- Larvicidal Activity Against Mosquitoes : Research has highlighted the potential use of benzodioxole derivatives as larvicides against Aedes aegypti. Compounds were tested for their toxicity levels and effectiveness in controlling mosquito populations without significant cytotoxicity to mammalian cells .
Toxicological Profile
The compound's safety profile has been assessed in several studies:
- Cytotoxicity : In vitro studies indicated that at concentrations up to 5200 μM, there was no significant cytotoxicity towards human peripheral blood mononuclear cells.
- Animal Studies : In vivo tests on mice showed mild behavioral effects at high doses (2000 mg/kg), but no structural toxicity was observed in vital organs such as the liver and kidneys .
Q & A
What are the common synthetic routes for 1,5-Bis-(1,3-benzodioxol-5-yl)-3-pentadienone, and how do reaction conditions influence yield?
Basic Question
The compound is typically synthesized via condensation reactions involving benzodioxole derivatives and diketones. A traditional method involves reacting 1,3-benzodioxol-5-yl precursors (e.g., aldehydes or ketones) with α,β-unsaturated carbonyl intermediates under acidic or basic catalysis. For example, a procedure using triethylamine as a base in chloroform facilitates the formation of the conjugated dienone system . Ultrasonic-assisted synthesis has also been employed, reducing reaction time from hours to minutes by enhancing mass transfer and reaction kinetics. This method reported a yield improvement of ~15% compared to conventional thermal methods . Key factors affecting yield include solvent polarity (e.g., dioxane vs. chloroform), temperature control, and stoichiometric ratios of reactants.
Which spectroscopic techniques are most effective for characterizing this compound?
Basic Question
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for confirming the structure. The conjugated dienone system shows distinct olefinic proton signals at δ 6.5–7.5 ppm, while benzodioxole protons resonate as singlet(s) near δ 5.9–6.1 ppm . Infrared (IR) spectroscopy identifies functional groups, such as the carbonyl stretch (~1650–1700 cm) and C-O-C vibrations (~1250 cm) from the benzodioxole ring. Gas chromatography-mass spectrometry (GC-MS) can verify purity and molecular weight, though the compound’s thermal stability must be considered to avoid decomposition .
How can computational methods like DFT-B3LYP/6-31G(d) be applied to predict and validate the molecular structure?
Advanced Question
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into the compound’s electronic structure and geometry. Optimized molecular models predict bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles, which can be cross-validated against X-ray crystallography data. For instance, DFT-derived IR spectra match experimental carbonyl stretches within ±10 cm, while NMR chemical shifts correlate with observed values using gauge-including atomic orbital (GIAO) methods . Discrepancies >5% in predicted vs. experimental data may indicate conformational flexibility or solvent effects, necessitating further refinement with polarizable continuum models (PCM).
What strategies are recommended for resolving discrepancies in crystallographic data during structure determination?
Advanced Question
Crystallographic data validation requires rigorous checks using programs like SHELXL and PLATON. For example, SHELXL refines anisotropic displacement parameters and detects twinning or disorder, while PLATON’s ADDSYM algorithm identifies missed symmetry elements. If residual electron density peaks exceed 1 eÅ, re-examining hydrogen bonding networks or solvent occupancy is advised . Discrepancies in bond lengths (e.g., C-C vs. C=C) may arise from dynamic disorder; applying restraints or using higher-resolution data (e.g., synchrotron sources) can mitigate this.
How does ultrasonic irradiation enhance the synthesis efficiency compared to traditional methods?
Advanced Question
Ultrasonic irradiation (20–40 kHz) accelerates reaction rates via cavitation, generating localized high temperatures (~5000 K) and pressures (~1000 atm). This enhances reactant solubility and reduces activation energy. For this compound, ultrasonic methods achieve ~90% yield in 30 minutes, versus 60–70% yield over 6–8 hours thermally . Key parameters include power intensity (50–200 W/cm), solvent choice (polar solvents like ethanol favor cavitation), and frequency optimization to avoid side reactions.
What are the key considerations in designing experiments to study the electronic properties of this compound?
Advanced Question
Electronic studies require a combination of experimental and computational approaches. Ultraviolet-visible (UV-Vis) spectroscopy identifies π→π* transitions (~300–400 nm) influenced by the dienone conjugation. Cyclic voltammetry can measure redox potentials, revealing HOMO/LUMO levels. DFT calculations (e.g., time-dependent DFT) predict absorption spectra and charge distribution, but solvent effects (e.g., dielectric constant) must be incorporated for accuracy . For charge-transfer studies, co-crystallization with electron-deficient partners (e.g., tetracyanoquinodimethane) and analysis via Hirshfeld surfaces are recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
